molecular formula C17H19N5O2 B2376836 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921503-70-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2376836
CAS No.: 921503-70-0
M. Wt: 325.372
InChI Key: JFTNFVVCJQWFLA-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a tetrazole ring via a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Linking the Cyclohexylmethyl Group: This step involves the alkylation of the tetrazole ring with a cyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran and tetrazole derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran and tetrazole derivatives.

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and its esters.

    Tetrazole Derivatives: Compounds like 5-(1-cyclohexyl-1H-tetrazol-5-yl)methyl-2-methoxyacetamide.

Uniqueness

    Structural Uniqueness: The combination of a benzofuran core with a tetrazole ring linked via a cyclohexylmethyl group is relatively unique.

    Functional Uniqueness: The compound’s potential bioactivity and applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8,11H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTNFVVCJQWFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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